

Borapetoside B: A Technical Review of a Biologically Inactive Clerodane Diterpenoid

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Compound of Interest

Compound Name: *Borapetoside B*

Cat. No.: *B8261184*

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Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from the medicinal plant *Tinospora crispa*.^[1] While several other compounds from this plant, notably Borapetoside A and C, have demonstrated significant biological activities, particularly hypoglycemic effects, **Borapetoside B** has been consistently reported as biologically inactive.^{[2][3]} This technical guide provides a comprehensive overview of the available literature on **Borapetoside B**, focusing on its chemical properties, isolation, and the critical structure-activity relationships that dictate its lack of biological function. This information is valuable for researchers in natural product chemistry and drug development, as understanding the structural determinants of activity and inactivity is crucial for lead compound optimization and the design of novel therapeutic agents.

Chemical and Physical Properties

Borapetoside B is a complex natural product with the molecular formula $C_{27}H_{36}O_{12}$ and a molecular weight of 552.6 g/mol.^{[1][4]} Its structure features a clerodane diterpenoid core, which is a bicyclic system, attached to a glycosidic moiety. The systematic IUPAC name for **Borapetoside B** is methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate.^[4]

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₆ O ₁₂	[4]
Molecular Weight	552.6 g/mol	[1][4]
IUPAC Name	methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate	[4]
CAS Number	104901-05-5	[1]
ChEMBL ID	CHEMBL1097580	[4]
PubChem CID	21636042	[4]

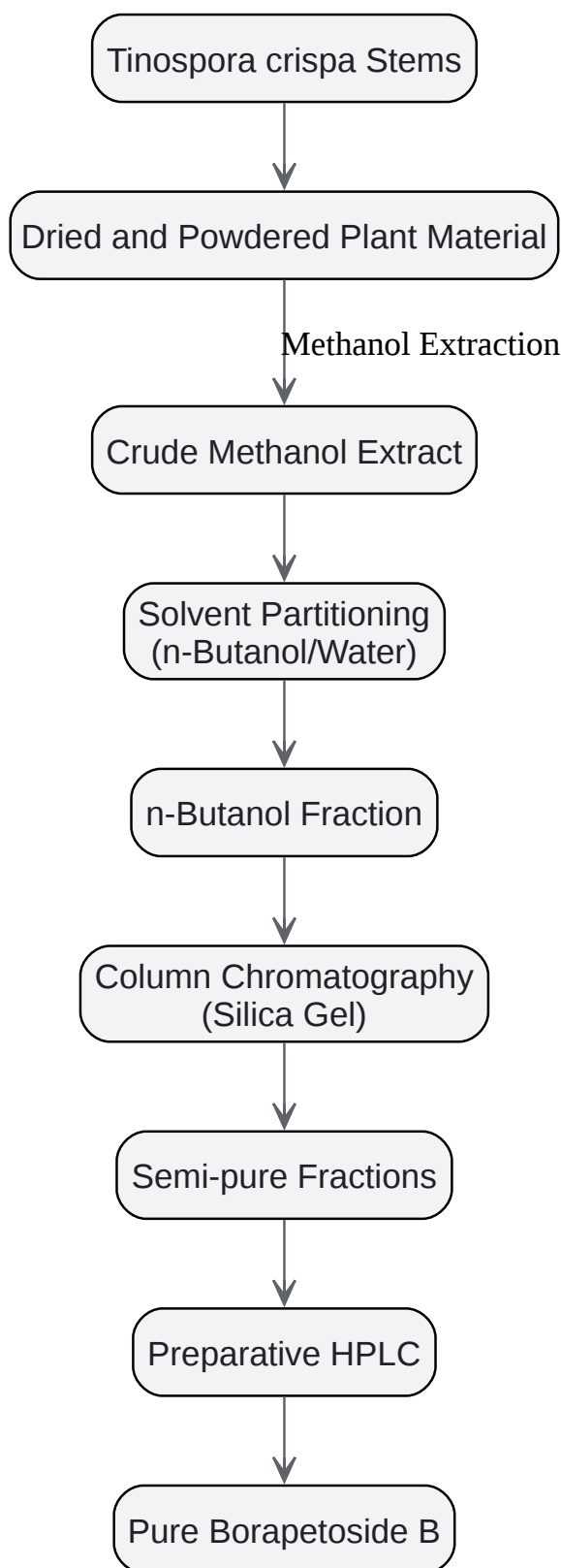
Isolation Methodology

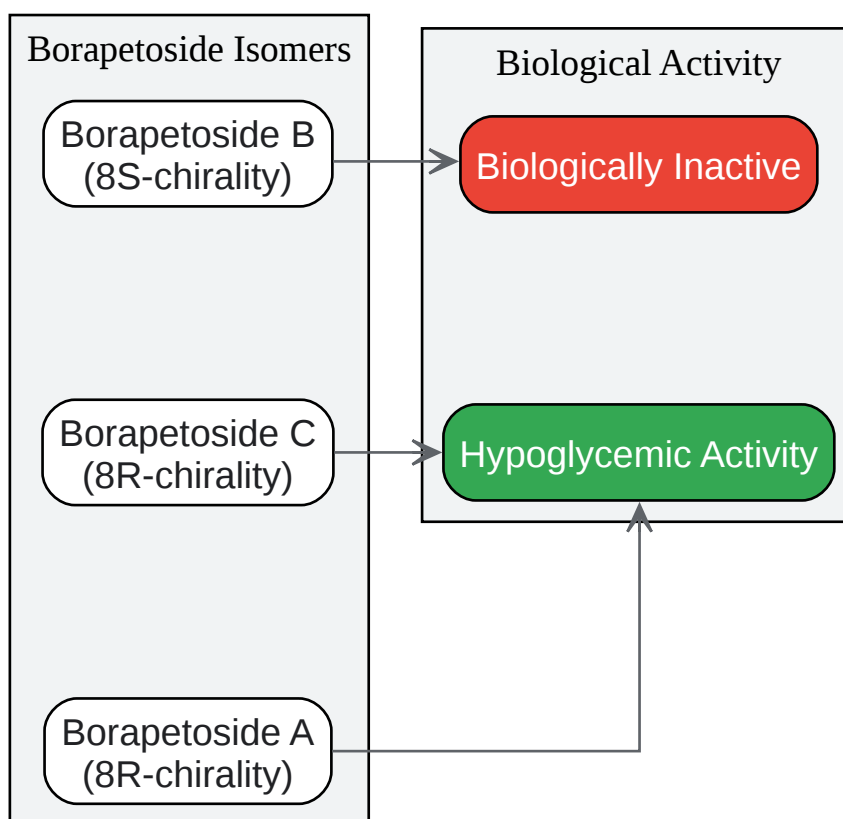
While a specific, detailed experimental protocol for the isolation of **Borapetoside B** is not extensively published, a general methodology for the isolation of clerodane diterpenoids from *Tinospora crispa* can be outlined. The process typically involves extraction of the plant material followed by chromatographic separation.

General Experimental Protocol for Isolation:

- **Extraction:** The dried and powdered stems of *Tinospora crispa* are subjected to solvent extraction. This is often a sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
- **Fractionation:** The crude methanol extract, which would contain the polar glycosides like borapetosides, is then partitioned with different immiscible solvents (e.g., water and n-butanol). The butanol fraction is typically enriched with diterpenoid glycosides.

- Chromatography: The butanol fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the compounds based on their polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for the final purification of the isolated compounds to achieve high purity. A reverse-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water is commonly employed.
- Structure Elucidation: The purified **Borapetoside B** is then structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).[5]





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